8(S),15(S)-diHETE

Vue d'ensemble

Description

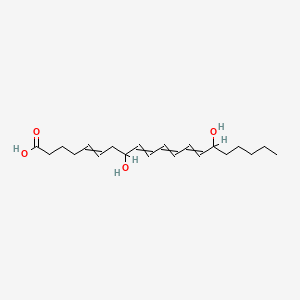

8(S),15(S)-diHETE is a derivative of arachidonic acid, a polyunsaturated fatty acid. This compound is part of the eicosanoid family, which plays a crucial role in various biological processes, including inflammation and immune responses . It is characterized by its unique structure, featuring hydroxyl groups at the 8th and 15th positions and conjugated double bonds at the 5th, 9th, 11th, and 13th positions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8(S),15(S)-diHETE can be synthesized through the enzymatic oxidation of arachidonic acid. The process involves the action of lipoxygenases, specifically 8-lipoxygenase and 15-lipoxygenase, which introduce hydroxyl groups at the 8th and 15th positions . The reaction conditions typically require a buffered aqueous solution at physiological pH and temperature .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced using biotechnological methods involving genetically engineered microorganisms that express the necessary lipoxygenases .

Analyse Des Réactions Chimiques

Types of Reactions: 8(S),15(S)-diHETE undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form hydroperoxy derivatives.

Reduction: The hydroxyl groups can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Acid chlorides or anhydrides are commonly used for esterification reactions.

Major Products:

Hydroperoxy derivatives: Formed through oxidation.

Alcohols: Formed through reduction.

Esters and ethers: Formed through substitution reactions.

Applications De Recherche Scientifique

Biological Role and Mechanism of Action

8(S),15(S)-diHETE is primarily recognized for its involvement in inflammatory processes. It acts as a signaling molecule influencing various cellular responses, particularly in immune cells such as eosinophils. The compound has been shown to induce eosinophil chemotaxis , with an effective dose (ED50) of approximately 1.5 μM, indicating its potency in attracting these immune cells to sites of inflammation .

Mechanism of Action:

- Receptor Interaction: this compound functions as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating gene expression related to metabolism and inflammation.

- Inflammatory Response Modulation: It influences eosinophil behavior and contributes to the modulation of pain perception by antagonizing the hyperalgesic effects of its stereoisomer, 8(R),15(S)-diHETE .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Pain Management: Research indicates that this compound may serve as an endogenous modulator of pain perception by counteracting the sensitizing effects of other lipoxygenase products .

- Asthma and Allergic Diseases: Elevated levels of this compound have been associated with airway hyperresponsiveness and pulmonary eosinophilia in asthma models, suggesting its role in promoting inflammation during allergic responses .

- Cancer Research: Preliminary studies suggest that this compound may influence tumor microenvironments and immune responses, although further investigation is required to clarify its role in cancer biology.

Industrial Applications

Beyond biomedical research, this compound has potential applications in the industrial sector:

- Bioactive Lipids Production: The compound can be utilized in the synthesis of bioactive lipids that may have applications in nutraceuticals or functional foods aimed at modulating inflammatory responses.

- Cosmetic Industry: Due to its anti-inflammatory properties, it may be incorporated into skincare formulations designed to reduce inflammation and promote skin health.

Comparative Analysis with Related Compounds

| Compound | Source | Biological Activity | Key Applications |

|---|---|---|---|

| This compound | Arachidonic acid | Eosinophil chemotaxis, pain modulation | Asthma treatment, pain relief |

| 8(R),15(S)-diHETE | Arachidonic acid | Sensitizes nociceptors | Pain amplification |

| 5S,15S-diHETE | Arachidonic acid | Eosinophil chemoattractant | Inflammatory diseases |

Case Studies

Several studies have documented the effects and applications of this compound:

- Study on Eosinophil Chemotaxis: A study demonstrated that this compound significantly enhances eosinophil migration in response to inflammatory stimuli, highlighting its role as a potent chemotactic agent .

- Pain Sensitization Research: In an experimental model involving nociceptors, co-administration of this compound with its stereoisomer showed a reversal of mechanical sensitivity induced by 8(R),15(S)-diHETE, suggesting a potential therapeutic strategy for managing pain .

Mécanisme D'action

The mechanism of action of 8(S),15(S)-diHETE involves its interaction with specific receptors and enzymes. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha, which regulates gene expression involved in lipid metabolism and inflammation . Additionally, it can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, influencing the production of other eicosanoids .

Comparaison Avec Des Composés Similaires

8-Hydroxyicosa-5,9,11,13-tetraenoic acid: Lacks the hydroxyl group at the 15th position.

15-Hydroxyicosa-5,9,11,13-tetraenoic acid: Lacks the hydroxyl group at the 8th position.

8,15-Dihydroperoxyicosa-5,9,11,13-tetraenoic acid: Contains hydroperoxy groups instead of hydroxyl groups.

Uniqueness: 8(S),15(S)-diHETE is unique due to its dual hydroxylation, which imparts distinct biological activities and makes it a valuable compound for studying the interplay between different eicosanoids and their roles in physiological and pathological processes .

Propriétés

IUPAC Name |

8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPWRKSGORGTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246515 | |

| Record name | 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77667-08-4 | |

| Record name | 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77667-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.